N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 286.379 g/mol. The compound is characterized by its structural complexity, which includes a pyrazole ring and a sulfonamide moiety, making it of interest in various scientific applications, particularly in medicinal chemistry and pharmacology.
This compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is available for research purposes with a typical purity of around 95%.
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide falls under the category of organic compounds, specifically amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. It also features characteristics typical of sulfonamides due to the presence of the methylsulfonamide group.
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multi-step organic reactions.
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but may vary depending on specific laboratory protocols.
The molecular structure of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide can be represented using various structural notations:
InChI=1S/C16H22N4O/c1-12-10-14(18-20(12)4)8-9-17-16(21)13-6-5-7-15(11-13)19(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,17,21)CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)N(C)CThis structure indicates a complex arrangement that contributes to its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
The compound may undergo various chemical reactions due to its functional groups:
These reactions are essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is not fully elucidated but is believed to involve interaction with specific biological targets:
The physical and chemical properties of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide are critical for understanding its behavior in biological systems:
Relevant data from studies indicate that modifications in structure can significantly impact these properties, influencing bioavailability and efficacy .
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide has various applications in scientific research:
Research continues to explore its potential applications across different fields within medicinal chemistry and pharmacology .
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9
CAS No.: